Technical Guide: 3,6-Difluoropyridazine (CAS 33097-39-1)
Technical Guide: 3,6-Difluoropyridazine (CAS 33097-39-1)
High-Reactivity Scaffold for Heterocyclic Medicinal Chemistry
Part 1: Executive Summary & Strategic Value
3,6-Difluoropyridazine (CAS 33097-39-1) represents a high-value fluorinated heterocyclic core, distinct from its more common chlorinated analog, 3,6-dichloropyridazine. While the dichloro variant is a workhorse intermediate, the difluoro derivative offers superior electrophilicity in Nucleophilic Aromatic Substitution (
Why Switch to the Difluoro Core?
-
Enhanced Reactivity: The high electronegativity of fluorine stabilizes the Meisenheimer complex intermediate more effectively than chlorine, significantly accelerating
rates, particularly with "hard" nucleophiles (amines, alkoxides). -
Orthogonal Functionalization: The first fluorine displacement deactivates the ring less than the corresponding chlorine displacement would, allowing for more controlled sequential substitutions.
-
Fluorine Effects: In cases where one fluorine is retained, it serves as a bioisostere for hydrogen or a metabolic blocker, modulating pKa and lipophilicity (LogP).
Part 2: Chemical Profile & Properties
Table 1: Physicochemical Specifications
| Property | Value | Notes |
| CAS Number | 33097-39-1 | Verified Identifier |
| IUPAC Name | 3,6-Difluoropyridazine | |
| Molecular Formula | ||
| Molecular Weight | 116.07 g/mol | High atom economy scaffold |
| Boiling Point | ~204 °C (760 mmHg) | Predicted/Literature value |
| Density | ~1.376 g/cm³ | High density typical of polyfluorinated heterocycles |
| Appearance | Off-white solid or colorless liquid | Low melting point expected (<50°C) |
| Solubility | DCM, THF, Acetonitrile, DMSO | Hydrolytically sensitive; store under inert gas |
Part 3: Synthetic Access (The Halex Protocol)
Accessing 3,6-difluoropyridazine typically involves a Halogen Exchange (Halex) reaction starting from the commercially abundant 3,6-dichloropyridazine. This transformation requires phase-transfer catalysis to overcome the lattice energy of the fluorinating agent.
Protocol: Potassium Fluoride (KF) Halex Reaction
Reagents:
-
Substrate: 3,6-Dichloropyridazine (1.0 eq)
-
Fluorinating Agent: Spray-dried Potassium Fluoride (KF) (2.5 - 3.0 eq)
-
Catalyst: 18-Crown-6 (0.1 eq) or Tetraphenylphosphonium bromide (
) -
Solvent: Anhydrous Sulfolane or N-Methyl-2-pyrrolidone (NMP)
Step-by-Step Methodology:
-
Drying: Ensure KF is spray-dried or activated by drying under high vacuum at 150°C for 4 hours. Trace water severely inhibits the reaction by solvating fluoride ions.
-
Solvation: Dissolve 3,6-dichloropyridazine in anhydrous sulfolane under
atmosphere. -
Activation: Add the activated KF and the phase transfer catalyst (18-Crown-6). The crown ether complexes potassium cations (
), generating "naked" fluoride ions ( ) with enhanced nucleophilicity. -
Reaction: Heat the mixture to 130–150°C for 12–24 hours. Monitor by GC-MS or
-NMR (look for the disappearance of the dichloro starting material and the emergence of the difluoro signal). -
Workup:
-
Cool to room temperature.
-
Dilute with water (sulfolane is water-soluble).
-
Extract exhaustively with Diethyl Ether (
) or Dichloromethane (DCM). -
Note: 3,6-Difluoropyridazine is volatile; avoid high-vacuum rotary evaporation at elevated temperatures. Distill carefully or use the crude solution directly if purity permits.
-
Part 4: Reactivity & Functionalization Strategy
The core utility of 3,6-difluoropyridazine lies in its ability to undergo sequential
Mechanism: Concerted vs. Stepwise
While traditional textbooks describe
Sequential Substitution Workflow
Because the pyridazine ring is symmetric, the first substitution (
Visualizing the Reaction Pathway:
Figure 1: Sequential functionalization strategy. The high reactivity of the difluoro core allows the first substitution to occur under mild conditions, preserving the second fluorine for later diversification.
Part 5: Medicinal Chemistry Applications
-
Bioisosterism: The pyridazine ring is a "privileged scaffold" often used as a bioisostere for phenyl or pyridine rings to improve water solubility (due to the lower logP of the diazine N-N bond) and hydrogen bond accepting capability.
-
Fragment-Based Drug Discovery (FBDD): 3,6-Difluoropyridazine serves as a rigid, low-molecular-weight linker.
-
Case Study - Kinase Inhibitors:
-
In the design of c-Met or VEGFR inhibitors, the pyridazine core bridges the ATP-binding hinge region and the solvent-exposed tail.
-
Protocol: React 3,6-difluoropyridazine with a hinge-binding aminopyrazole (Nucleophile 1) at 0°C. Isolate the intermediate. React the remaining fluorine with a solubilizing piperazine tail (Nucleophile 2) at 80°C to yield the final drug candidate.
-
Part 6: Safety & Handling
-
Toxicity: Like many halogenated nitrogen heterocycles, 3,6-difluoropyridazine is likely toxic if swallowed (Category 3) and an irritant to eyes and skin.
-
HF Generation: In the presence of strong acids or moisture at high temperatures, hydrolysis of the C-F bond can release trace Hydrogen Fluoride (HF). Use glass-lined or Teflon equipment if acidic conditions are necessary.
-
Storage: Store in a tightly sealed container under inert atmosphere (Argon/Nitrogen) at 2-8°C.
References
-
Synthesis of Fluorinated Heterocycles (Halex)
- Finger, G. C., et al. "Aromatic Fluorine Compounds. VIII. Plant Growth Regulators and Intermediates." Journal of the American Chemical Society, 1959.
- Note: While specific patents for the 3,6-difluoro derivative exist (e.g., related to agrochemicals)
-
Source: (General reference for phase transfer catalysis).
-
Regioselectivity in Pyridazine Substitutions
- Research on the analogous 3,6-dichloropyridazine establishes the sequential substitution p
-
Source:
-
Physical Properties & Identifiers
- PubChem CID: 2759755 (Analogous Dichloro).
-
CAS Common Chemistry:
